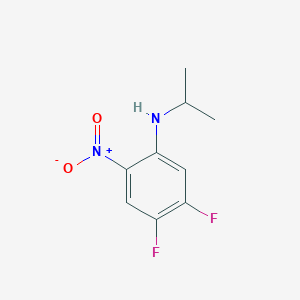

4,5-difluoro-N-isopropyl-2-nitroaniline

Description

4,5-Difluoro-N-isopropyl-2-nitroaniline is a fluorinated nitroaniline derivative characterized by a nitro group at the 2-position, two fluorine atoms at the 4- and 5-positions, and an isopropyl substituent on the amine group. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves sequential substitution reactions:

- Fluorination: Electrophilic aromatic substitution or halogen exchange to introduce fluorine atoms.

- N-alkylation: Reaction of the aniline precursor with isopropyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, as seen in analogous syntheses .

- Nitration: Introduction of the nitro group via nitrating agents (e.g., HNO₃/H₂SO₄).

The electron-withdrawing nitro and fluorine groups reduce electron density on the aromatic ring, influencing reactivity in subsequent transformations, such as reductions or cyclizations .

Propriétés

Formule moléculaire |

C9H10F2N2O2 |

|---|---|

Poids moléculaire |

216.18 g/mol |

Nom IUPAC |

4,5-difluoro-2-nitro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H10F2N2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3 |

Clé InChI |

ZHXZLSNIPLKTCW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The table below compares 4,5-difluoro-N-isopropyl-2-nitroaniline with structurally related nitroaniline derivatives:

Key Observations :

- Electron-withdrawing vs. donating groups : The difluoro and nitro groups in the target compound create a highly electron-deficient aromatic ring, enhancing stability but reducing nucleophilic aromatic substitution reactivity compared to methyl or methoxy-substituted analogs.

Nitro Group Reduction

- 4,5-Difluoro-N-isopropyl-2-nitroaniline : Fluorine’s electron-withdrawing effect stabilizes the nitro group, likely requiring harsher conditions (e.g., higher temperatures or stronger reducing agents like Na₂S₂O₄) for reduction to the corresponding amine .

- N-Isopropyl-4-methyl-2-nitroaniline : The methyl group’s electron-donating effect facilitates nitro reduction under milder conditions .

Cyclization Potential

- The target compound’s fluorine atoms may hinder cyclization reactions (e.g., benzimidazole formation) due to reduced ring basicity, whereas methyl-substituted analogs undergo cyclization more readily .

Physicochemical Properties

Fluorine Impact: The difluoro substitution increases thermal stability and hydrophobicity compared to non-fluorinated analogs.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.